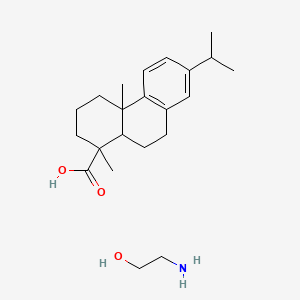
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 3, and a prop-2-yn-1-yl group is attached at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the fluorine atoms.
Addition: Saturated or halogenated derivatives of the prop-2-yn-1-yl group.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-difluoro-5-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms and the prop-2-yn-1-yl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-5-(2-propyn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the propynyl group to the benzene ring.
2,5-Dibromo-1,3-difluorobenzene: Contains bromine atoms instead of the prop-2-yn-1-yl group.
Prop-2-yn-1-yl benzoate: A benzoate ester with a propynyl group.
Uniqueness
1,3-Difluoro-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C9H6F2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
1,3-difluoro-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 |
Clave InChI |
HNNWMQYVQXLFFW-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)


![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)


![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)

![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
